molecular formula C13H13ClN2O5 B1239500 4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate

4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate

Cat. No.: B1239500
M. Wt: 312.7 g/mol
InChI Key: ZLUVOUVYNMZCLJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butenedioic acid O4-[2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester O1-ethyl ester is an aromatic amide.

Scientific Research Applications

Antimitotic Agents

The compound has been explored for its role as an antimitotic agent. Alterations at the 2,3-positions of its structure significantly impact cytotoxicity and the inhibition of mitosis in leukemia cells. Such compounds have shown potent in vitro cytotoxicities and varied in vivo activities, highlighting their potential as antimitotic agents (Temple et al., 1991).

Synthesis of Anticancer Agents

This compound is part of a larger group used in the synthesis of potential anticancer agents. Specifically, it's involved in the creation of pyridooxazines and pyridothiazines, which have effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing leukemia (Temple et al., 1983).

Properties

Molecular Formula

C13H13ClN2O5

Molecular Weight

312.7 g/mol

IUPAC Name

4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate

InChI

InChI=1S/C13H13ClN2O5/c1-2-20-12(18)5-6-13(19)21-8-11(17)16-10-4-3-9(14)7-15-10/h3-7H,2,8H2,1H3,(H,15,16,17)/b6-5+

InChI Key

ZLUVOUVYNMZCLJ-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)OCC(=O)NC1=NC=C(C=C1)Cl

SMILES

CCOC(=O)C=CC(=O)OCC(=O)NC1=NC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)C=CC(=O)OCC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate
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4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate
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4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate
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4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate
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4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate
Reactant of Route 6
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4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate

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